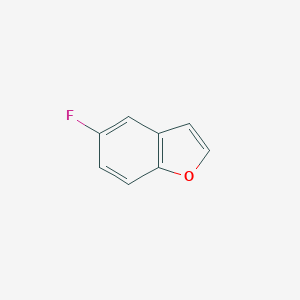
5-Fluorobenzofuran
Cat. No. B042319
Key on ui cas rn:
24410-59-1
M. Wt: 136.12 g/mol
InChI Key: FTVHMXRCGNWCOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07776890B2
Procedure details


To a solution of 16.0 g of 1-(2,2-diethoxyethoxy)-4-fluorobenzene in 50 ml n-hexane was added 3.2 g of amberlyst 15 at room temperature. After the mixture was treated in a sealed tube at 200° C. for 11 hours, the amberlyst 15 was filtered off. The solvent was evaporated, and the crude product was purified and separated by silica gel column chromatography (n-hexane), to give 4.8 g of the title compound as a colorless oil.


Name
Identifiers


|
REACTION_CXSMILES
|
C(O[CH:4](OCC)[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1)C>CCCCCC>[CH:9]1[C:10]([F:13])=[CH:11][C:12]2[CH:4]=[CH:5][O:6][C:7]=2[CH:8]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(COC1=CC=C(C=C1)F)OCC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the mixture was treated in a sealed tube at 200° C. for 11 hours
|
|
Duration
|
11 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the amberlyst 15 was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product was purified
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated by silica gel column chromatography (n-hexane)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC2=C(C=CO2)C=C1F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 50.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
